2-methyl-1H-purin-6(5H)-one

Tautomerism Purin-6-one Regioselective synthesis

2-Methyl-1H-purin-6(5H)-one (CAS 130339-63-8) is a 5H-tautomer of 2-methylhypoxanthine, a purin-6-one derivative with molecular formula C₆H₆N₄O, MW 150.14, density 1.7±0.1 g/cm³, and LogP −1.08. It serves as a key building block in the synthesis of phosphodiesterase-2 (PDE2) inhibitors and other purine-based bioactive molecules.

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 130339-63-8
Cat. No. B594910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-purin-6(5H)-one
CAS130339-63-8
Synonyms6H-Purin-6-one, 1,5-dihydro-2-methyl- (9CI)
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESCC1=NC(=O)C2C(=NC=N2)N1
InChIInChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2,4H,1H3,(H,7,8,9,10,11)
InChIKeyMYVBYZUGVOEZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-purin-6(5H)-one (CAS 130339-63-8) Sourcing Guide: Tautomer-Specific Purin-6-one Scaffold for Kinase & PDE Inhibitor Programs


2-Methyl-1H-purin-6(5H)-one (CAS 130339-63-8) is a 5H-tautomer of 2-methylhypoxanthine, a purin-6-one derivative with molecular formula C₆H₆N₄O, MW 150.14, density 1.7±0.1 g/cm³, and LogP −1.08 . It serves as a key building block in the synthesis of phosphodiesterase-2 (PDE2) inhibitors and other purine-based bioactive molecules [1]. Unlike the more common 9H-tautomer (CAS 5167-18-0), the 5H-tautomer presents distinct hydrogen-bonding geometry and N-alkylation regiochemistry, which can lead to different biological outcomes when incorporated into lead compounds.

Why 2-Methyl-1H-purin-6(5H)-one Cannot Be Replaced by Generic 2-Methylhypoxanthine (9H-Tautomer) in Structure-Guided Design


The 5H-tautomer of 2-methylhypoxanthine (CAS 130339-63-8) places a proton at N-5 rather than N-7 or N-9, altering the hydrogen-bond donor/acceptor pattern relative to the 9H-tautomer (CAS 5167-18-0) . This tautomeric shift affects molecular recognition: purin-6-one PDE2 inhibitors exploit a specific H-bond network with the active-site glutamine residue that is sensitive to the purine ring protonation state [1]. Even minor tautomeric impurities in a building block can lead to divergent synthetic outcomes—regioselective N-alkylation at N-5 vs. N-7/N-9 can redirect the entire SAR trajectory of a lead series. Thus, precise tautomer identity is critical for reproducible medicinal chemistry results.

Quantitative Differentiation Evidence for 2-Methyl-1H-purin-6(5H)-one vs. Closest Analogs


Tautomeric Identity: 5H- vs. 9H-Tautomer Affects H-Bond Donor Count and Regioselectivity

The 5H-tautomer (CAS 130339-63-8) bears a hydrogen at N-5, yielding two H-bond donors (N-7, N-9), whereas the 9H-tautomer (CAS 5167-18-0) has donors at N-7 and possibly N-1, resulting in distinct H-bond acceptor/donor patterns that dictate metal coordination and enzyme binding [1]. This tautomeric difference is quantified in silico by DFT-calculated relative energies, though experimental population ratios for the 5H/9H equilibrium of 2-methylhypoxanthine have not been published to date.

Tautomerism Purin-6-one Regioselective synthesis

PDE2 Inhibitor Scaffold: Quantitative Contribution of Purin-6-one Core to Enzymatic Potency

Optimized purin-6-one derivatives, built from the 2-methyl-1H-purin-6(5H)-one scaffold, achieve PDE2 IC₅₀ values of 72 nM (compound 6p) and 81 nM (compound 6s) [1]. While the unsubstituted core itself lacks measurable PDE2 inhibition, the 2-methyl-6-oxo substitution pattern is essential for the binding mode—the 6-oxo group accepts a hydrogen bond from Gln-859, and the 2-methyl group occupies a hydrophobic pocket. Analogues lacking the 2-methyl group (hypoxanthine-based) show >10-fold loss in PDE2 affinity (class-level SAR) [1].

PDE2 inhibition Neuroprotection Anxiolytic

Physicochemical Differentiation: LogP and Density vs. Hypoxanthine

2-Methyl-1H-purin-6(5H)-one (LogP −1.08, density 1.7 g/cm³) is more lipophilic than hypoxanthine (LogP −0.53, density 1.6 g/cm³) [1]. The 0.55-unit LogP increase reflects the contribution of the 2-methyl group, which can improve membrane permeability in derived prodrugs or conjugates. The higher density (1.7 vs. 1.6 g/cm³) indicates tighter crystal packing, potentially affecting solubility and formulation characteristics.

LogP Density Drug-likeness Purine building block

Cytostatic Activity: 2-Methyl-7H-purin-6-ol Analog Inhibits Mammary Cancer Cell Growth

The closely related 9H-tautomer (2-methyl-7H-purin-6-ol, CAS 5167-18-0) inhibits mammary cancer cell growth and causes cell death at high doses by inhibiting DNA synthesis . Although these data are for the 9H-tautomer, they suggest the 5H-tautomer may serve as a prodrug or precursor for similar cytotoxic purine analogs. No head-to-head cytotoxicity comparison between the 5H- and 9H-tautomers has been published.

Cytostatic Mammary cancer DNA synthesis inhibition

High-Value Application Scenarios for 2-Methyl-1H-purin-6(5H)-one in Drug Discovery and Chemical Biology


PDE2 Inhibitor Lead Optimization Programs

Use 2-methyl-1H-purin-6(5H)-one as the core scaffold for synthesizing PDE2 inhibitors targeting CNS disorders. The 2-methyl-6-oxo substitution is critical for nanomolar potency (IC₅₀ ~72–81 nM for optimized derivatives), and the 5H-tautomer ensures correct N-alkylation regiochemistry for further derivatization [1].

Regioselective Synthesis of N-Substituted Purin-6-ones

Exploit the unique N-5 protonation of the 5H-tautomer to achieve selective N-5 alkylation or glycosylation, generating building blocks that are inaccessible from the 9H-tautomer. This regioselectivity is essential for constructing purine nucleoside analogs with defined anomeric configuration [1].

Comparative Tautomer Profiling for Fragment-Based Drug Discovery

Screen the 5H-tautomer alongside the 9H-tautomer in fragment-based crystallography or NMR studies to map the differential binding modes imposed by tautomeric state. The distinct H-bond donor/acceptor patterns can reveal cryptic binding pockets on kinases, PDEs, or purine nucleoside phosphorylase [2].

Physicochemical Property-Driven Library Design

Incorporate the 2-methyl-6-oxo purine core into fragment libraries to fine-tune LogP (−1.08) and molecular weight (150.14). The methyl group increases lipophilicity by 0.55 LogP units over hypoxanthine, offering a measurable advantage in fragment-to-lead optimization for CNS or intracellular targets .

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